3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine
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Overview
Description
3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique structural properties and reactivity.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives and compounds with similar structural motifs, such as:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its tert-butyldimethylsilyloxy group provides steric hindrance and stability, while the pyrazine core offers versatile reactivity.
Properties
Molecular Formula |
C23H29N3OSi |
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Molecular Weight |
391.6 g/mol |
IUPAC Name |
3-benzyl-5-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]pyrazin-2-amine |
InChI |
InChI=1S/C23H29N3OSi/c1-23(2,3)28(4,5)27-19-13-11-18(12-14-19)21-16-25-22(24)20(26-21)15-17-9-7-6-8-10-17/h6-14,16H,15H2,1-5H3,(H2,24,25) |
InChI Key |
PBRWROSEWMHKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CN=C(C(=N2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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